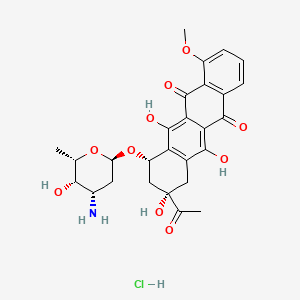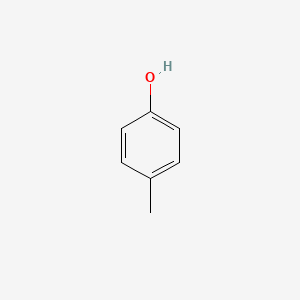
Dihydrocelastryl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIHYDROCELASTRYL DIACETATE is a friedelane-based pentacyclic triterpenoid. It is known for its significant antimicrobial and antibiofilm properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains . This compound has shown promise in disrupting preformed biofilms and inhibiting biofilm formation, making it a potential candidate for controlling biofilm-related infections .
Preparation Methods
DIHYDROCELASTRYL DIACETATE can be synthesized from dihydrocelastrol through acetylation reactions. The synthetic route involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction conditions typically include maintaining the reaction mixture at room temperature for several hours to ensure complete acetylation. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
DIHYDROCELASTRYL DIACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to dihydrocelastrol.
Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DIHYDROCELASTRYL DIACETATE has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of friedelane-based triterpenoids.
Mechanism of Action
The mechanism of action of DIHYDROCELASTRYL DIACETATE involves disrupting the biofilm formation of MRSA strains. It interferes with the expression of genes related to α-hemolysin and downregulates crucial biofilm-associated genes such as agrA, sarA, ica, RNAIII, and rbf . This disruption leads to the inhibition of biofilm formation and the breakdown of preformed biofilms, rendering the bacterial cells more susceptible to antimicrobial agents .
Comparison with Similar Compounds
DIHYDROCELASTRYL DIACETATE is similar to other friedelane-based pentacyclic triterpenoids such as dihydrocelastrol and celastrol . it is unique in its dual acetylation, which enhances its antimicrobial and antibiofilm properties. Other similar compounds include:
Properties
Molecular Formula |
C33H44O6 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2R,4aS,6aS,6aS,14aS)-10,11-diacetyloxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C33H44O6/c1-19-22-9-10-25-31(6,23(22)17-24(38-20(2)34)27(19)39-21(3)35)14-16-33(8)26-18-30(5,28(36)37)12-11-29(26,4)13-15-32(25,33)7/h10,17,26H,9,11-16,18H2,1-8H3,(H,36,37)/t26?,29-,30-,31+,32-,33+/m1/s1 |
InChI Key |
SAOOBRUHTPONGX-UANCAJPASA-N |
Isomeric SMILES |
CC1=C2CC=C3[C@](C2=CC(=C1OC(=O)C)OC(=O)C)(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1=C2CC=C3C(C2=CC(=C1OC(=O)C)OC(=O)C)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754174.png)











![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-14-hydroxy-8-methoxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-8,10-dien-16-yl]acetate](/img/structure/B10754240.png)

